1-benzyl-2-hydroxy-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
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Overview
Description
1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of trifluoromethyl groups and other substituents further enhances its chemical reactivity and stability .
Preparation Methods
The synthesis of 1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable diketone, followed by cyclization and introduction of trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline core. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators, making it valuable in biochemical studies.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s structure .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE stands out due to its unique substituents, such as the trifluoromethyl groups, which enhance its chemical stability and reactivity. Similar compounds include:
- 1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-6,8-DIHYDRO-3H-QUINAZOLINE-2,5-DIONE
- 1-BENZYL-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINAZOLINEDIONE .
These compounds share a similar quinazoline core but differ in their substituents and degree of hydrogenation, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C19H18F6N2O2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-benzyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C19H18F6N2O2/c1-16(2)8-12-14(13(28)9-16)17(18(20,21)22,19(23,24)25)26-15(29)27(12)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,26,29) |
InChI Key |
MQCVKVHNPBBHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(NC(=O)N2CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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